molecular formula C9H9NO2 B1604071 2-(2-Hydroxyethoxy)benzonitrile CAS No. 313655-45-7

2-(2-Hydroxyethoxy)benzonitrile

Cat. No. B1604071
CAS RN: 313655-45-7
M. Wt: 163.17 g/mol
InChI Key: GUZKSNZTSYVJOZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)benzonitrile, also known as HEBN, is a white crystalline compound. It has a molecular weight of 163.18 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO2 . The InChI code is 1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 163.18 . Other specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Chemical Structure and Reactivity

  • Structure and Reactivity Analysis: The study by Breuer et al. (1989) examined the reaction of benzonitrile derivatives, providing insights into their chemical structure and reactivity (Breuer, Karaman, Gibson, & Goldblum, 1989).

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) Analysis: Flanagan and Ruprah (1989) developed an HPLC method to measure chlorophenoxy and benzonitrile herbicides, enhancing analytical techniques for these compounds (Flanagan & Ruprah, 1989).

Organic Synthesis and Reactions

  • Epoxidation Process: Payne (1962) described an epoxidation process involving benzonitrile, contributing to the field of organic synthesis (Payne, 1962).
  • C-H Bond Cyanation: Dong et al. (2015) researched the rhodium-catalyzed cyanation of aromatic C-H bonds using benzonitrile derivatives, opening pathways in organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Environmental Impact and Degradation

  • Microbial Degradation Studies: Holtze et al. (2008) explored the microbial degradation of benzonitrile herbicides, providing crucial data on environmental impact and degradation pathways (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Electrochemical Studies

  • Electrochemical Mechanisms: Sokolová, Gál, and Valášek (2012) studied the proton donation capability of benzonitrile derivatives in electrochemical reactions, enhancing understanding of electrochemical mechanisms (Sokolová, Gál, & Valášek, 2012).

Pharmaceutical Applications

  • Synthesis for Pharmaceutical Applications: A study by Hopes, Parker, and Patel (2006) involved the synthesis of a compound using benzonitrile for the treatment of urinary incontinence, indicating pharmaceutical applications (Hopes, Parker, & Patel, 2006).

Solvent and Probe Use

  • Utilization in Ionic Liquids: Zhang et al. (2013) demonstrated the use of benzonitrile as a probe in ionic liquids, providing insights into their electrostatic environment (Zhang, Zhang, Ma, Lu, He, & Deng, 2013).

Safety and Hazards

The safety data sheet for 2-(2-Hydroxyethoxy)benzonitrile indicates that it is classified as having acute oral toxicity (Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

2-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZKSNZTSYVJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621878
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313655-45-7
Record name 2-(2-Hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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